O-7460

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

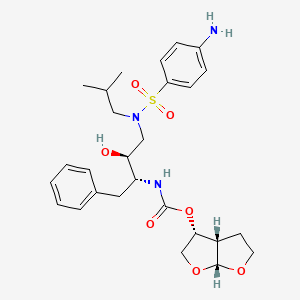

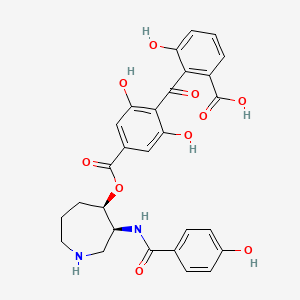

O-7460 ist ein selektiver Inhibitor der Diacylglycerollipase Alpha, ein Enzym, das an der Biosynthese des Endocannabinoids 2-Arachidonoylglycerin beteiligt ist. Diese Verbindung hat in Tierstudien ein Potenzial zur Reduzierung der Aufnahme von fettreicher Nahrung und des Körpergewichts gezeigt .

Vorbereitungsmethoden

Die Synthese von O-7460 umfasst die Reaktion von 2-Arachidonoylglycerin mit einem Fluorphosphonat-Reagenz unter bestimmten Bedingungen. Die Reaktion erfordert typischerweise ein Lösungsmittel wie Dimethylsulfoxid und einen Katalysator, um den Prozess zu erleichtern. Das Produkt wird dann unter Verwendung chromatographischer Verfahren gereinigt, um eine hohe Reinheit zu erreichen .

Analyse Chemischer Reaktionen

O-7460 unterliegt hauptsächlich Inhibitionsreaktionen mit Diacylglycerollipase Alpha. Es interagiert nicht signifikant mit anderen Enzymen wie Monoacylglycerollipase oder Fettsäureamidhydrolase. Die Verbindung ist unter physiologischen Bedingungen stabil und unterliegt keinen signifikanten Oxidations-, Reduktions- oder Substitutionsreaktionen .

Wissenschaftliche Forschungsanwendungen

Chemie: Als Werkzeugverbindung verwendet, um die Rolle der Diacylglycerollipase Alpha bei der Biosynthese von Endocannabinoiden zu untersuchen.

Biologie: Untersucht auf seine Auswirkungen auf Stoffwechselprozesse und den Energiehaushalt bei Tiermodellen.

Medizin: Erforscht auf sein potenzielles therapeutisches Potenzial bei Erkrankungen im Zusammenhang mit Fettleibigkeit und Stoffwechselstörungen.

Industrie: Einsatz bei der Entwicklung neuer pharmakologischer Wirkstoffe, die auf das Endocannabinoid-System abzielen

Wirkmechanismus

O-7460 entfaltet seine Wirkung durch selektive Hemmung der Diacylglycerollipase Alpha, wodurch die Biosynthese von 2-Arachidonoylglycerin reduziert wird. Diese Hemmung führt zu einer Abnahme der Endocannabinoid-Signalübertragung, die mit einer verringerten Nahrungsaufnahme und einem reduzierten Körpergewicht bei Tiermodellen verbunden ist. Die Verbindung interagiert nicht signifikant mit Cannabinoid-Rezeptoren oder anderen Enzymen, die am Endocannabinoid-Stoffwechsel beteiligt sind .

Wirkmechanismus

O-7460 exerts its effects by selectively inhibiting diacylglycerol lipase alpha, thereby reducing the biosynthesis of 2-arachidonoyl glycerol. This inhibition leads to a decrease in endocannabinoid signaling, which is associated with reduced food intake and body weight in animal models. The compound does not significantly interact with cannabinoid receptors or other enzymes involved in endocannabinoid metabolism .

Vergleich Mit ähnlichen Verbindungen

O-7460 ist einzigartig in seiner hohen Selektivität für Diacylglycerollipase Alpha im Vergleich zu anderen ähnlichen Verbindungen wie O-7458 und O-7459. Diese Verbindungen hemmen ebenfalls die Diacylglycerollipase Alpha, jedoch mit geringerer Potenz und Selektivität. Die Fähigkeit von this compound, die Aufnahme von fettreicher Nahrung und das Körpergewicht bei Tiermodellen zu reduzieren, unterscheidet es von anderen Inhibitoren des Endocannabinoid-Systems .

Eigenschaften

IUPAC Name |

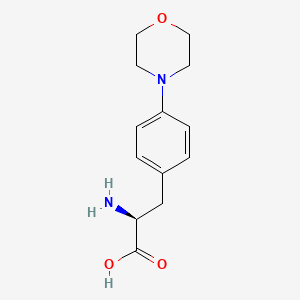

[1-[fluoro(methyl)phosphoryl]oxy-3-propan-2-yloxypropan-2-yl] (Z)-octadec-9-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H48FO5P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25(27)31-24(21-29-23(2)3)22-30-32(4,26)28/h12-13,23-24H,5-11,14-22H2,1-4H3/b13-12- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLEFMXNNQCABDB-SEYXRHQNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OC(COC(C)C)COP(=O)(C)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OC(COC(C)C)COP(=O)(C)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H48FO5P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201347655 |

Source

|

| Record name | 1-{[Fluoro(methyl)phosphoryl]oxy}-3-isopropoxy-2-propanyl (9Z)-9-octadecenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201347655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1572051-31-0 |

Source

|

| Record name | 1-{[Fluoro(methyl)phosphoryl]oxy}-3-isopropoxy-2-propanyl (9Z)-9-octadecenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201347655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-2-[4-(trifluoromethoxy)phenyl]acetonitrile hydrochloride](/img/structure/B571524.png)